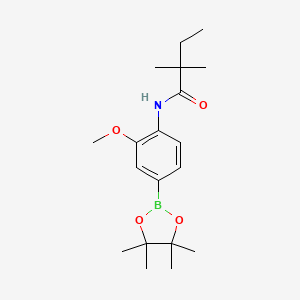

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide

Description

Properties

IUPAC Name |

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-9-17(2,3)16(22)21-14-11-10-13(12-15(14)23-8)20-24-18(4,5)19(6,7)25-20/h10-12H,9H2,1-8H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASMMJCQXCSRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)CC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide typically involves a multi-step reaction process. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various chemical intermediates and novel compounds. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: In biological research, this compound can be used as a probe or inhibitor in enzyme studies. Its ability to interact with specific biological targets makes it useful in understanding biochemical pathways.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and copolymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids, such as serine or cysteine residues, in enzymes. This interaction can modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Notes

- Limitations: Limited solubility data for the target compound; analogs suggest moderate solubility in polar aprotic solvents (e.g., DMSO) .

- Contradictions : Some analogs (e.g., ’s amine derivative) exhibit divergent reactivity despite structural similarities, underscoring the importance of functional group selection .

Biological Activity

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Physical Properties:

- Molecular Weight: 250.10 g/mol

- Boiling Point: Not available

- Density: Not specified

The biological activity of this compound is largely attributed to its interaction with various cellular targets. It has been shown to inhibit specific kinases involved in cell cycle regulation and apoptosis, making it a candidate for cancer therapy. The presence of the dioxaborolane moiety is believed to enhance its binding affinity to target proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity:

- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- A notable study reported an IC50 value of 0.004 μM against CDK2 and 0.009 μM against CDK9, indicating its potent inhibitory effects on these critical cell cycle regulators .

- Selectivity:

- Pharmacokinetics:

Case Studies

Several case studies highlight the compound's potential in clinical applications:

-

Study on CDK Inhibition:

In a recent study involving HCT116 cell lines, treatment with the compound led to significant downregulation of CDK2 and CDK9 proteins, resulting in G2/M phase arrest and increased apoptosis markers . -

Xenograft Models:

In vivo experiments using xenograft models demonstrated that the compound effectively inhibited tumor growth without significant toxicity to normal tissues .

Data Table: Summary of Biological Activities

Q & A

Q. What are common synthetic routes for preparing N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide in academic labs?

The compound is typically synthesized via coupling reactions. A validated approach involves using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acids for amide bond formation. For example, a structurally similar benzamide derivative was synthesized by reacting a carboxylic acid precursor with an aniline derivative under controlled conditions (room temperature, anhydrous solvents) . For the boronic ester moiety, Suzuki-Miyaura coupling precursors (e.g., pinacol boronate esters) are often introduced via palladium-catalyzed borylation, requiring inert atmospheres and optimized temperatures (e.g., 90°C in 1,4-dioxane) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H-NMR : To confirm substituent positions and integration ratios (e.g., methoxy, methyl groups).

- IR Spectroscopy : Identification of functional groups (amide C=O stretch ~1650 cm⁻¹, B-O bonds ~1350 cm⁻¹).

- Elemental Analysis : Validation of purity and molecular formula .

- Fluorescence Spectroscopy : For assessing photophysical properties (λex/λem = 340/380 nm) under optimized pH and temperature conditions .

Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in this compound?

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , a cornerstone of C-C bond formation in medicinal chemistry. This group’s stability under anhydrous conditions and compatibility with transition-metal catalysts (e.g., Pd) make it valuable for constructing biaryl systems in target molecules .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with this boronic ester?

Critical factors include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning for sterically hindered substrates.

- Base Selection : Potassium carbonate or sodium bicarbonate to maintain pH >7, ensuring boronate activation .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) at 80–100°C under inert gas (argon/nitrogen) to prevent boronate hydrolysis .

- Purification : Use of silica gel chromatography or recrystallization to isolate cross-coupled products.

Q. How do pH and temperature affect the fluorescence properties of this compound?

In fluorescence studies of analogous benzamides:

- Optimal pH : Maximum intensity at pH 5 due to protonation/deprotonation equilibria affecting electron-withdrawing groups.

- Temperature Stability : Intensity remains stable ≤25°C; quenching occurs at higher temperatures due to increased molecular collision frequency .

- Solvent Effects : Polar solvents (e.g., methanol) enhance intensity via solvatochromic shifts.

Q. What strategies address stability and purity challenges during storage?

- Storage Conditions : Argon-filled containers at –20°C to prevent boronate oxidation/hydrolysis .

- Purity Monitoring : Regular HPLC-UV analysis (C18 columns, acetonitrile/water gradients) to detect degradation products.

- Lyophilization : For long-term stability of lyophilized powders in desiccated environments .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Methodological discrepancies can arise from:

- Solvent Artifacts : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Fluorescence Measurement Variability : Calibrate instruments using standard fluorophores (e.g., quinine sulfate) and control excitation slit widths .

- Batch-Dependent Impurities : Perform elemental analysis and HRMS to confirm molecular integrity.

Q. Notes for Methodological Rigor

- Reproducibility : Document reaction times, solvent batches, and catalyst loadings meticulously.

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation).

- Safety : Handle boronic esters with gloveboxes to avoid moisture exposure; use PPE for fluorescence assays involving UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.